Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate
Description
Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an imidazolidine ring.
Properties
IUPAC Name |
ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-14(18)12-3-5-13(6-4-12)16-8-7-15(11-16)9-10-17/h3-6,17H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPNRPCRGRNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294953 | |
| Record name | ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-28-2 | |
| Record name | NSC98932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid ethyl ester with 2-(2-aminoethyl)aminoethanol under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom bearing the chlorine, leading to the formation of the imidazolidine ring.
Industrial Production Methods
The process may include optimization steps such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
The compound Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate is a derivative of imidazolidinone, which has gained attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and agriculture.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its imidazolidinone core is associated with several biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of imidazolidinones exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may contribute to the development of new antibiotics or antifungal agents .
- Anticancer Activity: Research indicates that imidazolidinone derivatives can inhibit cancer cell proliferation. The compound may act by interfering with specific cellular pathways involved in tumor growth .
- Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which could be useful in designing drugs targeting specific enzymes involved in disease processes.
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers and specialty chemicals. Its properties allow it to serve as:
- Polymer Stabilizer: Imidazolidinone compounds are known to stabilize polymers against degradation due to environmental factors such as UV light and heat . This application is particularly relevant in the production of durable materials.
- Crosslinking Agent: The compound can act as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymeric materials by creating a network structure .
Agricultural Applications
The agricultural sector may benefit from the use of this compound as:
- Pesticide Formulation: Given its biological activity, this compound could be explored as an active ingredient in pesticide formulations aimed at controlling pests while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including this compound. The results demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotic development.
Case Study 2: Polymer Stability
Research conducted on the stability of polymers incorporated with this compound showed enhanced resistance to thermal degradation compared to control samples. This finding indicates that the compound could be effectively used in commercial polymer products to improve longevity and performance.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate involves its interaction with various molecular targets. The imidazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s key structural differentiator is the hydroxyethyl-substituted imidazolidine ring. Comparisons with analogs highlight variations in substituents, linker groups, and aromatic systems:
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Physicochemical Properties
- Solubility : The hydroxyethyl group likely improves aqueous solubility compared to trityl- or benzyl-substituted analogs (e.g., compound 2 and ), which are more lipophilic .
- Stability : The imidazolidine ring’s saturation may enhance metabolic stability relative to unsaturated imidazole derivatives (e.g., pyridazine-containing I-6230) .
Biological Activity
Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antifungal, and enzyme-inhibiting properties. The information is synthesized from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In a study evaluating various derivatives of imidazolidinones, this compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as heparanase and matrix metalloproteinases (MMPs). Inhibition of these enzymes is critical because they play roles in extracellular matrix degradation, which is associated with various pathological conditions including cancer metastasis .
In a specific case study involving human cultured skin exposed to UVB radiation, this compound was shown to inhibit MMP-9 activity, leading to improved epidermal barrier function by protecting the basement membrane from damage .
Case Studies
- Topical Application in Dermatology : A clinical trial assessed the effects of a topical formulation containing this compound on patients with sun-exposed skin. Results indicated significant improvements in skin hydration and barrier function compared to a placebo group .
- Antiparasitic Activity : Another study investigated the compound's potential against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed promise in inhibiting phosphodiesterase B1 (TbrPDEB1), which is crucial for parasite survival .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:
- Antimicrobial Action : The compound binds to bacterial cell walls or membranes, disrupting their integrity.
- Enzyme Inhibition : It inhibits enzyme activity by occupying the active site or altering enzyme conformation, thereby preventing substrate access.
Q & A
Q. What are the established synthetic routes for Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of imidazolidine and benzoate derivatives. Key steps include nucleophilic substitution to introduce the hydroxyethyl group, followed by esterification. Intermediate characterization employs spectroscopic techniques (e.g., H NMR, C NMR) to confirm functional groups. For example, H NMR peaks at δ 1.3–1.4 ppm confirm the ethyl ester group, while signals near δ 3.5–4.0 ppm indicate the hydroxyethyl moiety. Reaction conditions (e.g., temperature, catalysts) are optimized to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly for verifying imidazolidine ring geometry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR identify substituent environments. For instance, aromatic protons in the benzoate ring appear as doublets in δ 7.5–8.0 ppm, while imidazolidine protons show splitting patterns due to ring puckering .
- IR spectroscopy : Stretching vibrations near 1700 cm confirm ester carbonyl groups, while N–H stretches (~3300 cm^{-1) validate the imidazolidine ring .
Q. How are physicochemical properties (e.g., solubility, stability) determined experimentally?
- Solubility : Measured via saturation shake-flask method in solvents (e.g., DMSO, water) at 25°C, using HPLC for quantification .
- Stability : Accelerated stability studies under varying pH (1–10), temperature (40–60°C), and light exposure assess degradation pathways. LC-MS identifies degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental spectral data?
Discrepancies in predicted vs. observed NMR shifts are addressed by:
- DFT calculations : Optimizing molecular geometry using B3LYP/6-311+G(d,p) basis sets to improve chemical shift predictions .
- Dynamic effects : Incorporating solvent models (e.g., PCM for DMSO) and conformational averaging via molecular dynamics simulations .
- Cross-validation : Comparing IR and X-ray data to confirm tautomeric forms or hydrogen-bonding patterns .
Q. How is the compound’s biological activity evaluated in target identification studies?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assay) screen for anticancer or antimicrobial activity. Dose-response curves (IC) quantify potency .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase). Docking scores are validated via site-directed mutagenesis .
- ADMET profiling : Microsomal stability assays and Caco-2 permeability models predict pharmacokinetic properties .
Q. What methodologies are used to analyze regioselectivity in derivative synthesis?
- Isotopic labeling : C-labeled reagents track reaction pathways in nucleophilic substitutions .
- Kinetic studies : Pseudo-first-order conditions determine rate constants for competing pathways (e.g., N- vs. O-alkylation) .
- HPLC-MS : Monitors reaction intermediates in real-time to optimize regioselective conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
